5-Chloro-2-nitrodiphenylamine-d5
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(5-chloro-2-nitrophenyl)-2,3,4,5,6-pentadeuterioaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKHZBVGKMTUHB-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=C(C=CC(=C2)Cl)[N+](=O)[O-])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747340 | |
| Record name | 5-Chloro-2-nitro-N-(~2~H_5_)phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129973-73-5 | |
| Record name | 5-Chloro-2-nitro-N-(~2~H_5_)phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Deuterated Analogs in Advanced Chemical and Biochemical Sciences
The substitution of hydrogen atoms with their heavier, stable isotope, deuterium (B1214612) (D), creates deuterated analogs of organic compounds. This seemingly subtle change imparts unique physicochemical properties that are leveraged in advanced chemical and biochemical sciences. wikipedia.org Deuterium labeling is a powerful technique used to trace the pathways of molecules in biological systems, elucidate complex reaction mechanisms, and enhance the capabilities of analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.gov
One of the most critical applications of deuterated compounds is in quantitative analysis using mass spectrometry (MS). researchgate.netclearsynth.com The mass difference between the deuterated analog and the non-deuterated (protium) analyte allows a mass spectrometer to easily distinguish between the two, even if they behave identically in other processes like chromatography. acs.org This distinction is the foundation of the stable isotope dilution assay, a gold-standard quantification method.
Furthermore, the bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can alter the rate of chemical reactions, including metabolic processes. acs.org By strategically replacing hydrogen with deuterium, researchers can enhance a drug's metabolic stability, a concept that has gained significant traction in pharmaceutical development. acs.orgnih.gov
Overview of 5 Chloro 2 Nitrodiphenylamine D5 As a Key Reference Material and Internal Standard
5-Chloro-2-nitrodiphenylamine-d5 is the deuterated form of 5-Chloro-2-nitrodiphenylamine, with five deuterium (B1214612) atoms incorporated into its structure, typically on the phenyl ring not containing the nitro and chloro substituents. Its primary role in the scientific community is that of a high-purity reference material, specifically designed for use as an internal standard in analytical chemistry. clearsynth.comlgcstandards.com
Internal standards are essential for achieving accurate and precise quantification in methods like liquid chromatography-mass spectrometry (LC-MS). clearsynth.commdpi.com They are compounds added in a known, constant amount to every sample (including calibrators and quality controls) prior to processing. The deuterated standard co-elutes with the non-deuterated analyte but is detected at a different mass-to-charge ratio. By calculating the ratio of the analyte's signal to the internal standard's signal, analysts can correct for variations in sample preparation, injection volume, and instrument response, thereby ensuring the robustness and reliability of the results. clearsynth.comnih.gov
The non-deuterated parent compound, 5-Chloro-2-nitrodiphenylamine, is a known chemical intermediate used in the synthesis of the benzodiazepine (B76468) drug Clobazam. synzeal.com Therefore, this compound serves as an ideal internal standard for methods that quantify 5-Chloro-2-nitrodiphenylamine as a starting material, impurity, or degradant in the production of Clobazam and related pharmaceutical compounds. synzeal.com It is also used as a reagent in the synthesis of other labeled phenylbenzimidazoles for research purposes. lgcstandards.com
| Property | 5-Chloro-2-nitrodiphenylamine | This compound |
|---|---|---|
| Molecular Formula | C₁₂H₉ClN₂O₂ | C₁₂H₄D₅ClN₂O₂ |
| Molecular Weight | 248.67 g/mol | ~253.70 g/mol |
| CAS Number | 25781-92-4 | 129973-73-5 |
| Appearance | Orange-red to light yellow/brown crystalline powder |
Historical Context and Evolution of Research on Nitro Substituted Diphenylamines and Deuterium Labeling Applications
Developing Deuteration Techniques for Pinpointed Labeling
The creation of this compound, a deuterated variant of 5-Chloro-2-nitrodiphenylamine, hinges on the ability to selectively introduce deuterium atoms into the diphenylamine (B1679370) framework. This requires sophisticated synthetic approaches that can control the exact placement of the deuterium labels.
Crafting Synthetic Routes for Selective Deuterium Placement
The synthesis of deuterated aromatic compounds can be achieved through various methods, including electrophilic aromatic substitution. youtube.com In this type of reaction, a deuterium source, often in the form of a strong deuterated acid like D2SO4 in D2O, is used to replace hydrogen atoms on the aromatic ring with deuterium. youtube.com The process relies on the principle of using a large excess of the deuterated reagent to drive the equilibrium towards the fully deuterated product. youtube.com
For diphenylamine scaffolds, catalytic systems are often employed to facilitate hydrogen-deuterium (H-D) exchange. One such method involves a Pd/C-Al-D2O catalytic system, which has been shown to be effective for the chemo- and regioselective H-D exchange in various organic molecules, including amino acids and synthetic building blocks. researchgate.net This technique is advantageous due to its use of readily available D2O as the deuterium source and its environmentally benign nature. researchgate.net The mechanism involves the in situ generation of D2 gas from the reaction of aluminum with D2O, which is then utilized by the palladium catalyst to perform the H-D exchange. researchgate.net
Fine-Tuning Reactions for Optimal Deuterium Enrichment and Output
Microwave-assisted synthesis can also be a valuable tool for reducing reaction times and improving efficiency in the synthesis of related non-deuterated compounds, a principle that can be extrapolated to deuterated syntheses. The choice of solvent and the molar ratios of reactants are also key parameters that require careful optimization.
Understanding the Mechanics of Deuterium Exchange
The mechanism of hydrogen-deuterium exchange is a fundamental area of study that informs the development of new labeling strategies. wikipedia.org In general, H-D exchange reactions can be catalyzed by acids, bases, or metals. wikipedia.org The exchangeability of a proton is dependent on its chemical environment. For example, protons attached to heteroatoms like oxygen and nitrogen are typically more readily exchangeable than those bonded to carbon. nih.gov
In the context of aniline (B41778) derivatives, studies have investigated the H-D exchange mechanism using techniques like atmospheric pressure photoionization (APPI) mass spectrometry. koreascience.kr These studies suggest a two-step mechanism where the analyte radical ion is first deuterated, followed by a hydrogen transfer from the deuterated analyte to a de-deuterated solvent molecule to complete the exchange. koreascience.kr Understanding these mechanistic details is crucial for predicting and controlling the regioselectivity of deuterium incorporation in complex molecules like 5-Chloro-2-nitrodiphenylamine.
Building Blocks: Precursor Synthesis and Isotopic Integration
The successful synthesis of this compound is intrinsically linked to the availability of appropriately deuterated starting materials.
Methods for Preparing Deuterated Starting Materials
The synthesis of the non-deuterated parent compound, 5-Chloro-2-nitrodiphenylamine, typically involves the reaction of 5-chloro-2-nitroaniline (B48662) with an aniline derivative under acidic conditions or through coupling reactions like the Ullmann or Buchwald-Hartwig amination. Another route involves the nitration of 2-chlorodiphenylamine.
To produce the d5 isotopologue, one of the phenyl rings must be perdeuterated. This can be accomplished by starting with a deuterated precursor, such as aniline-d5. The synthesis of deuterated anilines can be achieved through various H-D exchange protocols. For example, aniline derivatives have been successfully deuterated using the Pd/C-Al-D2O system. nih.gov
An alternative approach involves the synthesis of a deuterated precursor that is then elaborated into the final product. For instance, a deuterated amide can be synthesized and subsequently reduced to the corresponding amine. epj-conferences.org This strategy allows for the introduction of deuterium at specific positions within the molecule.
Exploring New Frontiers in Isotopic Labeling
The field of isotopic labeling is continually evolving, with new methods being developed to provide more efficient and selective access to deuterated compounds. Light-driven decarboxylative deuteration using an engineered photodecarboxylase represents an innovative biocatalytic approach. nih.gov This method has been successfully applied to the synthesis of deuterated alkanes from fatty acids and has the potential to be adapted for other classes of molecules. nih.gov
The following table summarizes key synthetic parameters for related deuteration and synthetic reactions:
| Reaction Type | Catalyst/Reagents | Substrate | Key Conditions | Deuterium Enrichment/Yield | Reference |
| H-D Exchange | Pd/C-Al-D2O | Phenylalanine | 120 °C, 30 min | >99% D-enrichment | researchgate.net |
| H-D Exchange | Pd/C-Al-D2O | 4-ethylaniline | Mild temperature, 20 min | Excellent D-enrichment at benzylic-CH2 | nih.gov |
| Amide Synthesis | Pd/C, Rh/C in 2-PrOH/D2O | n-octanamide | 180 °C, 48 h | 64.3% yield of deuterated amide | epj-conferences.org |
| Decarboxylative Deuteration | Engineered CvFAP, D2O | Oleic acid | 450 nm LED, 20 °C, 16 h | 68% yield, 91% D-incorporation | nih.gov |
| Nitration | Nitrogen dioxide | m-dichlorobenzene | 40 - 100 °C, 4 - 18 h | Not Applicable | google.com |
| Amination | Ammonia | 2,4-dichloronitrobenzene | 90 - 160 °C, 1.0 - 10.0 MPa | Not Applicable | google.com |
This table is for illustrative purposes and showcases various deuteration and related synthetic methodologies. The conditions and results are specific to the substrates mentioned.
Purification and Isolation Methodologies for Isotopically Labeled Compounds
The synthesis of isotopically labeled compounds such as this compound often results in a mixture containing the desired product alongside unreacted starting materials, non-deuterated (d0) species, and partially deuterated isotopologues (d1-d4). Therefore, robust purification and isolation protocols are essential to obtain the target compound with high chemical and isotopic purity. The use of stable-isotope-labeled internal standards is critical in analytical chemistry, particularly in quantitative mass spectrometry studies, to correct for matrix effects and improve the reproducibility of measurements. acs.orged.ac.ukresearchgate.netnih.govthalesnano.com
Advanced Chromatographic Techniques for High-Purity Deuterated Compound Isolation
The isolation of pure chemical entities from complex mixtures is a critical step in natural product and synthetic chemistry research. nih.gov High-performance liquid chromatography (HPLC) stands out as a premier technique for the purification of moderately polar, aromatic compounds like this compound, offering high resolution and adaptability. slideshare.netfrontiersin.org
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of such compounds. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18- or C8-bonded silica) and a polar mobile phase. For this compound, a gradient elution method, typically employing a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is effective. The gradient allows for the efficient separation of the d5 product from the more polar, partially deuterated species and the less polar, non-deuterated starting material.
The selection of chromatographic parameters is crucial for achieving optimal separation. The use of modern HPLC systems, including ultra-high-performance liquid chromatography (UHPLC), can significantly enhance resolution and reduce purification time due to the use of smaller particle size columns (<2 µm). nih.govalmacgroup.com The process involves transferring analytical-scale separation conditions to a semi-preparative or preparative scale to isolate sufficient quantities of the pure compound. nih.gov
Table 1: Illustrative HPLC Parameters for Purification of this compound
| Parameter | Condition | Rationale |
| Column | Preparative C18 (e.g., 250 x 10 mm, 5 µm) | Provides excellent hydrophobic selectivity for aromatic compounds. |
| Mobile Phase A | Water (H₂O) | Polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | Organic modifier to elute the compound. |
| Gradient | 30% B to 95% B over 30 minutes | A gradient is essential to separate the target compound from closely related isotopologues and impurities with different polarities. |
| Flow Rate | 4-5 mL/min | Appropriate for a 10 mm internal diameter preparative column. |
| Detection | UV at 254 nm and 320 nm | Aromatic nature of the compound allows for strong UV absorbance. |
| Sample Loading | Dry loading or dissolved in minimal mobile phase | Dry loading can improve peak shape and resolution for preparative runs. nih.gov |
Other advanced chromatographic techniques, such as supercritical fluid chromatography (SFC), could also be employed. SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, which can offer different selectivity compared to HPLC and is advantageous for its "green" profile due to reduced organic solvent consumption.
Spectroscopic and Spectrometric Methods for Isotopic Purity Verification
Following purification, the verification of both chemical structure and isotopic enrichment is paramount. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides a comprehensive analysis. rsc.org
Mass Spectrometry (MS): Mass spectrometry is an indispensable tool for confirming the molecular weight and determining the isotopic purity of labeled compounds. thalesnano.com High-resolution mass spectrometry (HR-MS), particularly when coupled with liquid chromatography (LC-MS), allows for the accurate measurement of mass-to-charge ratios (m/z), enabling the differentiation and quantification of various isotopologues. almacgroup.comnih.govalmacgroup.comresearchgate.net Techniques like Time-of-Flight (TOF) MS offer the high resolution needed to separate the isotopic peaks of the labeled compound. almacgroup.com
The isotopic distribution of the purified sample is compared against the theoretical distribution for a given level of enrichment. By integrating the extracted ion chromatograms for each isotopologue (d0 to d5), the percentage of isotopic enrichment can be accurately calculated. almacgroup.comrsc.org
Table 2: Theoretical High-Resolution Mass Spectrometry Data for Isotopic Purity Analysis of this compound (Based on the most abundant isotopes: ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ²H)
| Isotopologue | Formula | Exact Mass [M] | Expected m/z [M+H]⁺ |
| Unlabeled | C₁₂H₉ClN₂O₂ | 248.0353 | 249.0425 |
| d1 | C₁₂H₈DClN₂O₂ | 249.0415 | 250.0488 |
| d2 | C₁₂H₇D₂ClN₂O₂ | 250.0478 | 251.0551 |
| d3 | C₁₂H₆D₃ClN₂O₂ | 251.0541 | 252.0613 |
| d4 | C₁₂H₅D₄ClN₂O₂ | 252.0603 | 253.0676 |
| d5 | C₁₂H₄D₅ClN₂O₂ | 253.0666 | 254.0739 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is crucial for confirming the structural integrity of the molecule and verifying the specific positions of the deuterium labels. rsc.orgbrightspec.com
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the five protons on the deuterated phenyl ring should be absent or significantly reduced in intensity. Comparing the integration of the remaining proton signals on the non-deuterated ring to the residual signals on the deuterated ring allows for a quantitative estimation of deuterium incorporation at each site. nih.gov
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The spectrum will show signals at chemical shifts corresponding to the positions where deuterium has been incorporated. numberanalytics.comsigmaaldrich.com ²H NMR provides unambiguous evidence of deuteration and can be used quantitatively to determine the isotopic enrichment at different sites within the molecule. sigmaaldrich.comnih.gov The combination of ¹H and ²H NMR offers a robust method for determining isotopic abundance. nih.gov
¹³C NMR: The carbon signals for the deuterated ring will also be affected. Carbons directly bonded to deuterium (C-D) will typically appear as multiplets (due to C-D coupling) and may experience a slight upfield shift (isotope shift) compared to the corresponding C-H signals in the unlabeled compound. cdnsciencepub.com
Table 3: Expected NMR Spectroscopic Data for Verification of this compound
| Technique | Observation | Information Gained |
| ¹H NMR | Disappearance or significant reduction of proton signals for one of the aromatic rings. | Confirms high level of deuteration on the target ring. Allows for quantitative assessment of isotopic purity by comparing integral values. nih.gov |
| ²H NMR | Appearance of signals in the aromatic region. | Directly confirms the presence and chemical environment of the deuterium atoms. sigmaaldrich.com |
| ¹³C NMR | Splitting of carbon signals into multiplets for the deuterated ring; slight upfield isotope shifts. | Confirms the location of deuterium labels on specific carbon atoms. cdnsciencepub.com |
Infrared (IR) Spectroscopy: While less precise for quantification, IR spectroscopy can provide quick qualitative confirmation of deuteration. The C-H stretching vibrations in aromatic rings typically appear around 3100-3000 cm⁻¹. The corresponding C-D stretching vibrations are observed at a lower frequency, approximately 2200-2300 cm⁻¹, due to the heavier mass of deuterium. acs.org The presence of a C-D stretching band and a reduction in the intensity of the C-H band indicates successful deuterium incorporation.
Quantitative Analytical Procedures Employing this compound as an Internal Standard
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. A stable isotope-labeled internal standard, such as this compound, is the preferred choice for techniques like liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) due to its similar chemical and physical properties to the analyte of interest. This similarity ensures that the internal standard and the analyte behave almost identically during extraction, chromatography, and ionization, leading to more accurate and reliable quantification.
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS has become the gold standard for the trace-level quantification of pharmaceutical impurities in complex matrices such as plasma, serum, and drug formulations. The development of a robust LC-MS/MS method for the analysis of 5-Chloro-2-nitrodiphenylamine would involve the use of its deuterated analog, this compound, as an internal standard.
A typical LC-MS/MS method would be validated for its linearity, precision, accuracy, and sensitivity. The use of a deuterated internal standard is particularly crucial for achieving the high levels of accuracy and precision required by regulatory agencies. For instance, a method for the quantification of Clobazam and its metabolites demonstrated a linear range of 20–2000 ng/mL with excellent accuracy and precision, showcasing the capabilities of LC-MS/MS in pharmaceutical analysis. nih.govnih.gov While this study did not explicitly use this compound, the principles of using a deuterated internal standard are directly applicable.
Below is an illustrative table of typical validation parameters for an LC-MS/MS method for the analysis of a pharmaceutical impurity using a deuterated internal standard.
| Validation Parameter | Typical Performance Characteristic |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | 85-115% |
Implementation of Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
GC-MS is another powerful technique for the separation and quantification of volatile and semi-volatile compounds. For the analysis of 5-Chloro-2-nitrodiphenylamine, GC-MS can offer high chromatographic resolution. The use of this compound as an internal standard in a GC-MS method would follow similar principles to LC-MS/MS, correcting for variability in injection volume, derivatization efficiency (if required), and ionization.
A validated GC-MS method would also be characterized by its linearity, precision, accuracy, and sensitivity. The following table illustrates typical performance characteristics for a GC-MS method for trace analysis of an impurity.
| Validation Parameter | Typical Performance Characteristic |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% recovery) | 90-110% |
Methodologies for Matrix Effects Assessment and Compensation in Complex Samples
Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a significant challenge in quantitative mass spectrometry. The most effective way to compensate for matrix effects is through the use of a stable isotope-labeled internal standard that co-elutes with the analyte.
The assessment of matrix effects is a critical component of method validation. This is typically done by comparing the response of the analyte in a pure solution to its response in a sample matrix extract. Any significant difference indicates the presence of matrix effects. The use of this compound helps to normalize these variations, as both the analyte and the internal standard are affected similarly by the matrix components.
Advanced Mass Spectrometric Fragmentation Studies of Deuterated Analogs
Tandem mass spectrometry (MS/MS) provides structural information about a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure.
Elucidation of Fragmentation Pathways of this compound
The fragmentation of this compound in a mass spectrometer would be expected to follow pathways characteristic of nitroaromatic and halogenated compounds. In positive ion mode, after protonation, common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and the loss of nitric oxide (NO). nih.govnih.gov The presence of the chlorine atom would also lead to characteristic isotopic patterns in the fragment ions.
The deuterated phenyl group in this compound would result in a 5 Dalton mass shift in the molecular ion and any fragments containing this group compared to the non-deuterated analog. This mass shift is fundamental to its use as an internal standard. The fragmentation pathways can be complex, and their elucidation provides valuable information for developing highly selective multiple reaction monitoring (MRM) transitions for quantitative analysis. nih.gov
Application of High-Resolution Mass Spectrometry for Metabolite Profiling and Identification
High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass spectrometry, provides highly accurate mass measurements, which can be used to determine the elemental composition of ions. This capability is invaluable for the identification of unknown metabolites and impurities.
In the context of pharmaceutical development, HRMS can be used to profile the metabolites of a drug and its related impurities. By comparing the high-resolution mass spectra of the parent compound and its deuterated analog, researchers can confidently identify metabolites and degradation products. The known mass difference between the non-deuterated and deuterated compounds facilitates the pairing of related ions in complex chromatograms, aiding in structural elucidation.
Chromatographic Method Development for Impurity Profiling and Quantification
The accurate detection and quantification of impurities are paramount in pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. 5-Chloro-2-nitrodiphenylamine is an impurity that can arise during the synthesis of certain active pharmaceutical ingredients (APIs), such as Clobazam. synzeal.com The development of robust chromatographic methods is essential for its control.
Strategies for Developing HPLC and UPLC Methods for Related Substances
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for separating and quantifying impurities like 5-Chloro-2-nitrodiphenylamine. jocpr.com The development of these methods involves a systematic approach to optimize the separation of the main compound from its related substances.
A common strategy begins with the selection of a suitable stationary phase. For a compound like 5-Chloro-2-nitrodiphenylamine, a reverse-phase column, such as a C18 or a specialized low-silanol activity column, is often employed. sielc.com The mobile phase composition is then optimized to achieve the desired separation. A typical mobile phase for reverse-phase chromatography consists of a mixture of water and an organic solvent like acetonitrile or methanol. sielc.comresearchgate.net The pH of the aqueous portion of the mobile phase can be adjusted with acids like phosphoric acid or formic acid to improve peak shape and resolution. sielc.comresearchgate.net For mass spectrometry (MS) compatibility, volatile buffers like formic acid are preferred. sielc.com
Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently used for impurity profiling. jocpr.com This technique allows for the efficient elution of a wide range of compounds with varying polarities, improving peak shape and reducing analysis time. jocpr.com UPLC systems, which utilize columns with smaller particle sizes (sub-2 µm), can significantly shorten analysis times compared to traditional HPLC systems. jocpr.com
Table 1: Illustrative HPLC/UPLC Method Parameters for Analysis of 5-Chloro-2-nitrodiphenylamine
| Parameter | HPLC | UPLC |
| Column | Newcrom R1, C18 (e.g., 250 x 4.6 mm, 5 µm) jocpr.comsielc.com | BEH C18 (e.g., 100 x 2.1 mm, 1.7 µm) jocpr.com |
| Mobile Phase A | Water with 0.1% Phosphoric Acid or Formic Acid sielc.com | Water: Acetic Acid (980:20) jocpr.com |
| Mobile Phase B | Acetonitrile sielc.com | Acetonitrile: Acetic Acid (980:20) jocpr.com |
| Flow Rate | ~1.0 mL/min | ~0.3 mL/min jocpr.com |
| Detection | UV (e.g., 270 nm) jocpr.com | UV (e.g., 270 nm) jocpr.com |
| Column Temp. | Ambient or controlled (e.g., 30°C) jocpr.com | Controlled (e.g., 30°C) jocpr.com |
Method Validation Protocols for Analytical Method Development (AMV) and Quality Control (QC) Applications
Once a chromatographic method is developed, it must be validated to ensure its suitability for its intended purpose, such as in-process control or final product release testing. npra.gov.my Method validation is a regulatory requirement and is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). researchgate.netnih.gov
The validation protocol for a quantitative impurity method typically assesses the following parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentration levels of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). npra.gov.my
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Table 2: Typical Acceptance Criteria for Method Validation Parameters (based on ICH Q2(R1))
| Validation Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 nih.gov |
| Accuracy (Recovery) | 98.0% to 102.0% for the analyte; may be wider for impurities. nih.gov |
| Precision (RSD) | ≤ 2% for the analyte; ≤ 10% for impurities at the limit of quantitation. npra.gov.mynih.gov |
| Robustness | No significant impact on analytical results. |
Application of 5-Chloro-2-nitrodiphenylamine as a Reference Standard in Pharmaceutical Research Methodologies
In the context of pharmaceutical research and quality control, 5-Chloro-2-nitrodiphenylamine serves as a reference standard. synzeal.comsynthinkchemicals.com A reference standard is a highly purified compound that is used as a benchmark for the identification and quantification of the same compound in a sample.
The deuterated form, this compound, is particularly valuable as an internal standard. lgcstandards.com In quantitative analysis, a known amount of the internal standard is added to both the calibration standards and the unknown samples. The ratio of the analytical signal of the analyte to the signal of the internal standard is then used to determine the concentration of the analyte. This approach helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise results.
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in mass spectrometry-based quantification because its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during extraction and ionization.
Interlaboratory Calibration and Standardization Methodologies
To ensure consistency and reliability of analytical results across different laboratories, interlaboratory calibration and standardization studies are conducted. In these studies, the same sample is analyzed by multiple laboratories using a standardized analytical method.
The use of a well-characterized reference standard, such as 5-Chloro-2-nitrodiphenylamine, is crucial for the success of these studies. It allows for the normalization of results and helps to identify any systematic biases between laboratories. Proficiency testing schemes are a formal type of interlaboratory comparison that can be used to assess the performance of individual laboratories.
Standardization methodologies often involve the use of certified reference materials (CRMs) from national metrology institutes or other accredited bodies. While a specific CRM for 5-Chloro-2-nitrodiphenylamine is not readily documented, commercial suppliers provide well-characterized reference standards with a certificate of analysis detailing their purity and identity. synzeal.comsynthinkchemicals.comlgcstandards.com These commercially available standards are essential for the day-to-day standardization of analytical methods in individual laboratories and for facilitating the comparison of results between different sites.
Investigation of Metabolic Pathways and Biotransformation Studies Non Clinical Focus
Methodological Approaches for Employing 5-Chloro-2-nitrodiphenylamine-d5 as a Metabolic Tracer
The use of this compound as a metabolic tracer hinges on the ability to differentiate it and its subsequent metabolites from endogenous molecules. The mass difference imparted by the deuterium (B1214612) atoms provides a unique signature that can be followed through various biological matrices. scispace.com
In vitro models are essential for studying drug metabolism in a controlled environment, isolating specific metabolic processes without the complexities of a whole organism. nih.gov Stable isotope tracers like this compound are ideally suited for these systems.
Liver Microsomes: This subcellular fraction is rich in cytochrome P450 (CYP450) enzymes, which are primary drivers of Phase I metabolism. To study the biotransformation of this compound, the compound is incubated with liver microsomes (e.g., from human or rat sources) along with necessary cofactors like NADPH. The reaction is allowed to proceed for a set time before being stopped, and the resulting mixture is analyzed to identify deuterated metabolites. This approach can reveal oxidative metabolic pathways such as hydroxylation or N-dealkylation.
Cell Cultures: Using cultured cells, such as primary hepatocytes or engineered cell lines expressing specific metabolic enzymes, provides a more integrated model of cellular metabolism, including both Phase I and Phase II (conjugation) reactions. When this compound is introduced to the cell culture medium, it is taken up by the cells and metabolized. Analysis of cell lysates and the culture medium can identify a broader range of metabolites, including glucuronide or sulfate conjugates, providing a more complete picture of the compound's biotransformation. springernature.com
The fundamental principle in these models is to incubate the deuterated tracer and then use analytical techniques to detect and quantify the parent compound and all resulting deuterated products. maastrichtuniversity.nl
Tracking deuterated compounds relies on analytical techniques that are sensitive to the mass increase caused by the deuterium labels. The five deuterium atoms in this compound add approximately 5 Daltons to its mass, a significant shift that is easily detectable.
The core strategy involves comparing samples from the biotransformation assay with control samples. The key steps are:
Sample Preparation: Following incubation in an in vitro system, the biological matrix (e.g., microsomal suspension, cell lysate) is processed to extract the compounds of interest. This typically involves protein precipitation followed by solid-phase extraction or liquid-liquid extraction.
Chromatographic Separation: The extract is injected into a liquid chromatography (LC) system to separate the parent compound from its various metabolites based on their physicochemical properties, such as polarity.
Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer, which detects molecules based on their mass-to-charge ratio (m/z). The deuterated parent compound and its metabolites will appear at m/z values that are 5 units (or slightly less, depending on the number of deuterium atoms retained) higher than their non-deuterated analogues. This clear mass shift allows for unambiguous tracking of the tracer's fate. nih.gov
This tracing methodology enables qualitative identification of metabolic pathways and can be adapted for quantitative analysis to determine the rate and extent of metabolite formation. mssm.edu
Analytical Techniques for Identification and Structural Elucidation of Deuterated Metabolites
Once metabolites are generated and tracked, their precise chemical structures must be determined. This is accomplished primarily through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass spectrometry (MS) is the cornerstone for identifying metabolites due to its high sensitivity and ability to provide molecular weight and structural information. nih.govacs.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a metabolite. For example, if a metabolite of this compound is detected with a mass increase of 15.9949 Da relative to the parent d5 compound, it strongly indicates the addition of an oxygen atom (hydroxylation).
Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific metabolite ion is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint. By comparing the fragmentation pattern of a deuterated metabolite with that of the non-deuterated parent compound, researchers can pinpoint the site of metabolic modification. For instance, a change in the mass of a specific fragment ion can indicate on which ring of the diphenylamine (B1679370) structure the modification occurred.
Hydrogen/Deuterium (H/D) Exchange: This online LC-MS technique can be used to count the number of exchangeable hydrogens (e.g., in -OH, -NH, -SH groups) in a molecule, further aiding in structural elucidation. nih.gov
The biotransformation of nitroaromatic compounds often involves the reduction of the nitro group to a nitroso, hydroxylamine, or amino group, or hydroxylation of the aromatic rings. nih.govresearchgate.netscielo.br A hypothetical biotransformation of this compound could yield the metabolites shown in the table below.
| Hypothetical Metabolite | Biotransformation | Expected Monoisotopic Mass (Da) | Mass Shift from Parent-d5 (Da) |
|---|---|---|---|
| Parent (this compound) | - | 253.0667 | - |
| M1: Hydroxylated-d4 | Hydroxylation (+O), Loss of one D | 268.0534 | +14.9867 |
| M2: Amino-d5 | Nitro Reduction (-O2, +H2) | 223.0922 | -29.9745 |
| M3: Hydroxylated Amino-d4 | Hydroxylation & Nitro Reduction, Loss of one D | 238.0789 | -14.9878 |
While MS provides strong evidence for metabolite structures, NMR spectroscopy is the definitive tool for unambiguous structural elucidation and for confirming the location and extent of isotopic labeling. acs.orgnih.gov Due to the large amount of pure material required, NMR is typically used for major metabolites that can be isolated and purified from scaled-up in vitro incubations.
Confirming Isotopic Enrichment: In a ¹H NMR spectrum of this compound, the signals corresponding to the five deuterated positions on one of the phenyl rings would be absent. The presence of deuterium is confirmed by the lack of proton signals in the expected regions, providing direct proof of isotopic enrichment. omicronbio.comunivr.it
Structural Elucidation: A full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) can be performed on an isolated metabolite. For example, if hydroxylation occurred, the ¹H and ¹³C chemical shifts of the protons and carbons near the new hydroxyl group would change significantly compared to the parent compound. The location of the -OH group can be determined definitively through correlations observed in HMBC spectra. isolife.nl
| Atom Position (Hypothetical) | Parent-d0 ¹H Shift (ppm) | Parent-d5 ¹H Shift (ppm) | Comment |
|---|---|---|---|
| H-2' | 7.25 | Signal Absent | Site of deuteration |
| H-3 | 7.40 | 7.40 | Unaffected |
| H-3' | 7.30 | Signal Absent | Site of deuteration |
| H-4 | 6.90 | 6.90 | Unaffected |
| H-4' | 7.15 | Signal Absent | Site of deuteration |
| H-5' | 7.30 | Signal Absent | Site of deuteration |
| H-6 | 8.10 | 8.10 | Unaffected |
| H-6' | 7.25 | Signal Absent | Site of deuteration |
Kinetic and Mechanistic Studies of Biotransformation Processes Utilizing Deuterated Probes
Deuterated compounds are invaluable for probing the mechanisms of enzyme-catalyzed reactions through the study of the kinetic isotope effect (KIE). icm.edu.pl The KIE is a change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes.
The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, if the cleavage of this bond is the slowest step (the rate-determining step) of a metabolic reaction, the reaction will proceed more slowly for the deuterated compound than for the non-deuterated analogue. researchgate.net This is known as a primary KIE.
By comparing the kinetic parameters (e.g., Vmax, Km, CLint) of the metabolism of 5-Chloro-2-nitrodiphenylamine with its d5-labeled counterpart, researchers can gain insight into the reaction mechanism. nih.govnih.gov
Experimental Approach: The rates of metabolism for both the deuterated and non-deuterated compounds are measured at various substrate concentrations in an in vitro system (e.g., liver microsomes).
Data Analysis: The data are fitted to the Michaelis-Menten equation to determine the maximal reaction velocity (Vmax) and the Michaelis constant (Km). The intrinsic clearance (CLint = Vmax/Km) is then calculated for both compounds.
Interpretation: The KIE is calculated as the ratio of the rates (e.g., KIE = Vmax(H)/Vmax(D)). A KIE value significantly greater than 1 indicates that C-H bond cleavage is involved in the rate-determining step of that specific metabolic pathway. This information helps to elucidate the precise chemical steps involved in the biotransformation process.
| Compound | Vmax (pmol/min/mg protein) | Km (µM) | CLint (µL/min/mg protein) | KIE on CLint |
|---|---|---|---|---|
| 5-Chloro-2-nitrodiphenylamine (H) | 150 | 25 | 6.0 | 3.0 |
| This compound (D) | 55 | 27.5 | 2.0 |
The hypothetical data in the table show a slower rate of metabolism for the deuterated compound, resulting in a KIE of 3.0. This would suggest that the cleavage of a C-D bond on the deuterated phenyl ring is part of the rate-limiting step for the metabolic pathway being studied.
Computational Modeling and Simulation of Metabolic Fates and Deuterium Isotope Effects
The metabolic fate of xenobiotics, such as this compound, is a critical area of investigation in non-clinical research. In silico methodologies, including computational modeling and simulation, offer powerful tools to predict biotransformation pathways and understand the mechanistic underpinnings of metabolic processes. These approaches are particularly valuable for novel or isotopically labeled compounds where experimental data may be limited. By leveraging principles of quantum chemistry and sophisticated algorithms, researchers can forecast the formation of metabolites and elucidate the influence of isotopic substitution, such as the deuterium isotope effect, on metabolic stability.
Computational approaches to predict the metabolism of a molecule like 5-Chloro-2-nitrodiphenylamine generally fall into two categories: ligand-based and structure-based methods nih.gov. Ligand-based approaches utilize the structure of the compound to predict its sites of metabolism (SOMs) based on knowledge from databases of known metabolic transformations or machine learning models trained on extensive datasets of xenobiotic metabolism. Structure-based methods, on the other hand, involve docking the substrate into the active site of a specific metabolic enzyme, most commonly a Cytochrome P450 (CYP) isoform, to predict favorable binding orientations and reactive sites nih.gov.
For a compound containing a nitroaromatic moiety, key predicted metabolic pathways often involve the reduction of the nitro group and hydroxylation of the aromatic rings wustl.edu. The nitroreduction can proceed through a series of intermediates to form nitroso, hydroxylamino, and ultimately amino metabolites. Aromatic hydroxylation, primarily mediated by CYP enzymes, can occur at various positions on either of the phenyl rings, guided by the electronic effects of the existing substituents (the chloro, nitro, and amino groups) and the steric constraints of the enzyme's active site.
The introduction of deuterium at specific positions, as in this compound, is anticipated to influence the rate of metabolism through the kinetic isotope effect (KIE) ingenza.com. The KIE arises because a carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. Consequently, metabolic reactions that involve the cleavage of a C-D bond as the rate-determining step will proceed more slowly than the corresponding reaction with a C-H bond.
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in simulating these deuterium isotope effects. These methods can be used to calculate the vibrational frequencies of the reactant and the transition state for a given metabolic reaction (e.g., aromatic hydroxylation). From these frequencies, the KIE can be predicted. It is important to note, however, that for complex enzymatic systems like CYPs, the observed KIE may be smaller than the intrinsic KIE of the C-H bond-breaking step if other steps in the catalytic cycle, such as substrate binding or product release, are partially or fully rate-limiting researchgate.net.
The following table outlines the plausible metabolic pathways for 5-Chloro-2-nitrodiphenylamine, predicted based on the metabolism of structurally related nitroaromatic and aromatic amine compounds, and the anticipated impact of deuteration in the d5 analogue.
| Predicted Metabolic Pathway | Key Enzymes/Reactions | Potential Metabolites | Anticipated Deuterium Isotope Effect in d5 Analogue |
|---|---|---|---|
| Nitroreduction | Nitroreductases (e.g., in gut microbiota or liver) | 5-Chloro-N2-phenylbenzene-1,2-diamine | Minimal to none, as this pathway does not involve the cleavage of the deuterated C-D bonds. |
| Aromatic Hydroxylation (Chloro-substituted ring) | Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2D6, CYP3A4) | 2-Amino-4-chloro-1-(penta-deuteriophenyl)phenol | A significant KIE is expected if hydroxylation occurs at a deuterated position, potentially slowing the rate of formation of this metabolite and diverting metabolism to other sites. |
| Aromatic Hydroxylation (Nitro-substituted ring) | Cytochrome P450 (CYP) enzymes | 5-Chloro-2-nitro-N-(penta-deuteriophenyl)aniline with a hydroxyl group on the nitro-phenyl ring | Minimal KIE, as the C-H bonds on this ring are not deuterated. This pathway may become more prominent if hydroxylation on the other ring is slowed by the KIE. |
| N-Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugate of the parent compound or its metabolites | No direct KIE on the conjugation step itself. However, the overall rate of formation of glucuronidated metabolites may be altered if the preceding oxidative metabolism is affected by the KIE. |
The simulation of these metabolic fates and the associated deuterium isotope effects provides valuable insights for non-clinical research. For instance, by computationally predicting a slower rate of aromatic hydroxylation on the deuterated phenyl ring, researchers can hypothesize a potential shift in the metabolic profile of this compound compared to its non-deuterated counterpart. This "metabolic switching" could lead to an increased formation of metabolites from pathways that are not affected by the KIE, such as nitroreduction or hydroxylation on the non-deuterated ring.
The following table presents hypothetical data from a computational simulation comparing the predicted metabolic clearance of 5-Chloro-2-nitrodiphenylamine and its d5 analogue via aromatic hydroxylation on the deuterated ring. Such simulations would typically employ quantum mechanical models to estimate the activation energies for C-H versus C-D bond cleavage.
| Compound | Target Metabolic Reaction | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate of Metabolism | Predicted KIE (kH/kD) |
|---|---|---|---|---|
| 5-Chloro-2-nitrodiphenylamine | Aromatic Hydroxylation (at a position corresponding to deuteration in the d5 analogue) | 15.2 | 1.00 | 5.8 |
| This compound | Aromatic Hydroxylation (at a deuterated position) | 16.5 | 0.17 |
These computational predictions serve as a foundational hypothesis for subsequent experimental investigations into the biotransformation of this compound. While in silico models provide a powerful predictive framework, it is essential to validate these findings through in vitro and in vivo metabolic studies to fully characterize the compound's metabolic profile.
Environmental Research Methodologies and Environmental Fate Studies Analytical and Theoretical Perspectives
Development of Analytical Methods for Detection and Quantification in Environmental Matrices
The detection and quantification of 5-Chloro-2-nitrodiphenylamine-d5 in various environmental compartments necessitate robust and sensitive analytical methodologies. The development of these methods is crucial for understanding its distribution, persistence, and potential impact.
Methodologies for Analyzing this compound in Water, Soil, and Air Samples
The analysis of this compound in environmental matrices typically involves a multi-step process encompassing sample collection, extraction, cleanup, and instrumental analysis. Given its structural similarities to other halogenated and nitrated aromatic compounds, methods developed for persistent organic pollutants (POPs) can often be adapted.
For water samples , solid-phase extraction (SPE) is a common and effective preconcentration technique. nih.gov This involves passing the water sample through a cartridge containing a solid adsorbent that retains the analyte of interest. The analyte is then eluted with a small volume of an organic solvent. Liquid-liquid extraction (LLE) is another viable, albeit more solvent-intensive, option. nih.gov
For soil and sediment samples , extraction is typically performed using techniques like Soxhlet extraction, ultrasonic extraction, or accelerated solvent extraction (ASE). synectics.net These methods use organic solvents to remove the compound from the solid matrix. The choice of solvent is critical and depends on the specific properties of the soil or sediment.
Analysis of air samples usually involves drawing a known volume of air through a sorbent tube to trap the compound. Thermal desorption or solvent extraction is then used to release the analyte for analysis.
Following extraction, a cleanup step is often necessary to remove interfering substances from the sample extract. This can be achieved using techniques such as column chromatography with materials like silica (B1680970) gel or alumina.
Trace Analysis Techniques for Environmental Contaminants and Degradation Products
Due to the often low concentrations of environmental contaminants, highly sensitive analytical techniques are required for their detection and quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary separation techniques employed. nih.govcdc.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of semi-volatile organic compounds like this compound. cdc.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification and quantification based on the mass-to-charge ratio of the resulting ions. For enhanced sensitivity and selectivity, especially in complex matrices, high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) can be utilized. nih.gov The use of an electron capture detector (ECD) is also an option for chlorinated compounds due to its high sensitivity to electronegative atoms. cdc.gov
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a diode-array detector (DAD) or a mass spectrometer (LC-MS), is another important tool. nih.govcdc.gov LC-MS is particularly valuable for analyzing less volatile or thermally labile degradation products that may not be suitable for GC analysis.
The use of a deuterated standard, such as this compound itself, is a key aspect of isotope dilution mass spectrometry (IDMS). This method involves adding a known amount of the isotopically labeled compound to the sample before extraction and analysis. By measuring the ratio of the native analyte to the labeled standard, highly accurate and precise quantification can be achieved, as it corrects for losses during sample preparation and analysis.
| Analytical Technique | Sample Type | Key Features |
| GC-MS | Water, Soil, Air | High sensitivity and selectivity, suitable for volatile and semi-volatile compounds. cdc.gov |
| LC-MS | Water, Soil | Ideal for non-volatile or thermally labile compounds and degradation products. nih.gov |
| HRGC/HRMS | Water, Soil, Air | Provides very high resolution and mass accuracy for confident identification. nih.gov |
| SPE | Water | Effective for preconcentration of analytes from aqueous samples. nih.gov |
| Soxhlet Extraction | Soil | A classic and robust method for solid sample extraction. synectics.net |
Investigation of Environmental Transformation and Degradation Pathways
Understanding how this compound transforms in the environment is critical for assessing its persistence and the formation of potentially harmful degradation products. Key pathways of transformation include photolysis, biodegradation, and hydrolysis.
Experimental Methodologies for Studying Photolytic Degradation of Deuterated Compounds
Photolytic degradation, or photolysis, is the breakdown of compounds by light. To study the photolytic degradation of this compound, laboratory experiments are designed to simulate environmental conditions. These studies often involve irradiating a solution of the compound in a solvent (such as water or an organic solvent) with a light source that mimics the solar spectrum.
The rate of degradation is monitored over time by taking samples at regular intervals and analyzing them using the techniques described in the previous section. The identification of photoproducts is a crucial part of these studies and is typically achieved using LC-MS or GC-MS.
The use of a deuterated compound like this compound can provide insights into the degradation mechanism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. wikipedia.org This difference can lead to a "kinetic isotope effect," where the deuterated compound degrades at a different rate than its non-deuterated counterpart. researchgate.net Observing such an effect can help to elucidate the bond-breaking steps in the degradation pathway. For instance, a slower degradation rate for the deuterated compound would suggest that the cleavage of a C-H (or C-D) bond is a rate-determining step in the reaction. Studies on the photolysis of other deuterated compounds have shown the utility of this approach. researchgate.netcopernicus.org
Approaches to Researching Biodegradation and Hydrolysis Pathways in Model Environmental Systems
Biodegradation is the breakdown of organic matter by microorganisms. To investigate the biodegradation of this compound, model environmental systems are employed. These can range from simple batch experiments with a single microbial strain to more complex microcosms or mesocosms that simulate a specific environment, such as a pond or soil column.
In these studies, the deuterated compound is introduced into the system, and its concentration is monitored over time. The disappearance of the parent compound and the appearance of metabolites are tracked using analytical techniques like LC-MS. The identification of specific degradation products can help to map out the metabolic pathway. For example, studies on the biodegradation of the pesticide chlorpyrifos (B1668852) have shown the initial hydrolysis to 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which is then further degraded. plos.org Similar hydrolytic or reductive pathways could be relevant for this compound. The use of a deuterated compound can also be advantageous in these studies for tracing the fate of the molecule and its fragments.
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is dependent on pH and temperature. To study the hydrolysis of this compound, the compound is dissolved in buffered solutions at different pH values and incubated at a constant temperature. Samples are collected over time and analyzed to determine the rate of disappearance of the parent compound and the formation of hydrolysis products.
Modeling of Environmental Transport and Bioaccumulation Processes
Mathematical models are essential tools for predicting the environmental fate and transport of chemicals like this compound. These models can simulate its movement between different environmental compartments (air, water, soil, and biota) and its potential to bioaccumulate in organisms.
Fugacity-based models are commonly used to describe the partitioning of a chemical between different environmental phases. nih.gov These models use the chemical's physical-chemical properties, such as its octanol-water partition coefficient (Kow) and Henry's Law constant, to predict its distribution in the environment.
Bioaccumulation models are used to estimate the uptake and accumulation of a chemical in an organism from its surrounding environment and through its diet. researchgate.netnih.gov These models can range from simple bioconcentration factor (BCF) models to more complex food web models that consider the transfer of the chemical through different trophic levels. nih.gov Trait-based models, which incorporate biological characteristics of organisms, can also provide more accurate predictions of bioaccumulation. nih.gov
For persistent and bioaccumulative substances, it is crucial to understand their potential for long-range transport and accumulation in remote ecosystems. acs.org Models can be used to assess these characteristics and identify chemicals that may be of concern. acs.org The physical-chemical properties of this compound, including its deuteration, would be important inputs for these models. While deuteration is a minor structural change, it can influence properties like volatility and partitioning behavior, which in turn can affect the model outputs.
| Model Type | Purpose | Key Inputs |
| Fugacity Models | Predict environmental distribution | Chemical properties (Kow, Henry's Law constant), environmental parameters. nih.gov |
| Bioaccumulation Models | Estimate uptake and accumulation in organisms | Chemical properties, organism characteristics, food web structure. researchgate.netnih.gov |
| Trait-Based Models | Refine bioaccumulation predictions | Biological traits of organisms (habitat, feeding behavior). nih.gov |
| Long-Range Transport Models | Assess potential for transport to remote areas | Chemical persistence, partitioning properties. acs.org |
Theoretical Frameworks for Predicting Environmental Mobility of Deuterated Compounds
The environmental mobility of an organic compound is governed by its physicochemical properties, which determine its partitioning between air, water, soil, and biota. Key parameters include the soil organic carbon-water (B12546825) partitioning coefficient (Koc), the Henry's Law constant (H), and degradation half-life (t½).
Theoretical frameworks for predicting mobility often use Quantitative Structure-Activity Relationship (QSAR) models. These models correlate a compound's structure with its known properties to predict the properties of other, similar compounds.
For deuterated compounds like this compound, the physicochemical properties are expected to be nearly identical to their non-deuterated (protium) analogues. The substitution of hydrogen with deuterium (B1214612) results in a slightly higher molecular weight, which can lead to minor differences in properties like vapor pressure and diffusion rates. However, the most significant potential difference arises from the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond can slow down chemical reactions, potentially increasing the environmental persistence (half-life) of the deuterated form compared to the non-deuterated one.
Table 1: Key Parameters for Predicting Environmental Mobility of 5-Chloro-2-nitrodiphenylamine (as a proxy)
| Parameter | Description | Predicted Value/Behavior | Implication for Environmental Fate |
|---|---|---|---|
| Water Solubility | The maximum amount of the compound that can dissolve in water. | Low | Tends to partition out of water and into soil, sediment, or biota. |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Measures the tendency of a chemical to bind to organic matter in soil or sediment. | High (predicted for nitroaromatics) | Likely to be immobile in soil and accumulate in sediment. |
| Henry's Law Constant (H) | Indicates the partitioning of a chemical between air and water. | Low (predicted) | Not expected to be highly volatile from water or moist soil surfaces. |
| Vapor Pressure | The pressure exerted by the vapor of the substance. | Low (predicted) | Low volatility, unlikely to be transported long distances in the atmosphere. |
| Biodegradation Half-life (t½) | The time it takes for half of the compound to be broken down by microorganisms. | Potentially long | Nitroaromatic compounds can be resistant to degradation, leading to persistence in the environment. |
Methodologies for Assessing Bioaccumulative Potential in Model Organisms through Analytical Means
Bioaccumulation is the process where the concentration of a chemical in an organism becomes higher than its concentration in the surrounding environment, occurring when uptake exceeds elimination. wikipedia.org Assessing this potential is crucial for understanding ecotoxicological risks.
Analytical methodologies to measure bioaccumulation typically involve exposing model organisms (e.g., fish, invertebrates) to a chemical and then measuring its concentration in their tissues over time. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and highly sensitive technique used for this purpose. europa.eu
In these studies, this compound serves as an ideal internal standard. An internal standard is a known amount of a compound added to a sample before processing. Because the deuterated standard is chemically almost identical to the analyte (the non-deuterated 5-Chloro-2-nitrodiphenylamine), it experiences the same losses during extraction, cleanup, and analysis. By comparing the final signal of the analyte to the signal of the internal standard in the mass spectrometer, analysts can accurately calculate the initial concentration of the analyte in the tissue, correcting for any procedural variations. clearsynth.com
Table 2: Analytical Procedure for a Bioaccumulation Study Using a Deuterated Standard
| Step | Description | Role of this compound |
|---|---|---|
| 1. Dosing | Model organisms are exposed to the non-deuterated compound (5-Chloro-2-nitrodiphenylamine) in a controlled environment. | Not involved in this step. |
| 2. Sample Collection | Tissue samples are collected from the organisms at specific time points. | Not involved in this step. |
| 3. Homogenization & Spiking | The collected tissue is homogenized. A precise amount of this compound (the internal standard) is added. | The deuterated standard is introduced to serve as a quantitative reference. |
| 4. Extraction | The analyte and internal standard are extracted from the tissue matrix using an organic solvent. | The deuterated standard is co-extracted with the analyte, mirroring any losses. |
| 5. Cleanup | The extract is purified to remove interfering substances like lipids using techniques like solid-phase extraction (SPE). | The deuterated standard is carried through the cleanup process alongside the analyte. |
| 6. Analysis | The final extract is injected into an LC-MS/MS system. The instrument separates the compounds and detects the analyte and the deuterated standard based on their unique molecular weights. | The ratio of the analyte's peak area to the standard's peak area is used for precise quantification. |
Application of Deuterated Compounds in Pollution Monitoring Methodologies
The primary and most significant application of deuterated compounds like this compound is in pollution monitoring as isotope dilution internal standards. nih.gov Environmental samples such as water, soil, or air are complex matrices. The presence of other compounds can interfere with the analysis, either suppressing or enhancing the instrument's signal for the target analyte (a phenomenon known as "matrix effects"). nih.gov
Using a deuterated internal standard is the gold standard for overcoming these challenges. clearsynth.comasme.org Because the deuterated standard has the same retention time in chromatography and similar ionization efficiency as the analyte, it effectively internalizes the calibration and corrects for both matrix effects and variations in instrument performance. nih.govnih.gov This ensures that the quantitative results are robust, reliable, and accurate, which is essential for regulatory monitoring and environmental risk assessment. astm.org
Table 3: Advantages of Using Deuterated Internal Standards in Environmental Analysis
| Feature | Benefit | Relevance to this compound |
|---|---|---|
| Chemical Equivalence | Behaves identically to the non-deuterated analyte during sample preparation and chromatography. | Ensures that any loss of the target analyte during extraction or cleanup is mirrored by the loss of the standard. |
| Mass Differentiation | Easily distinguished from the analyte by a mass spectrometer due to its higher mass. | Allows for simultaneous detection and independent quantification without signal overlap. |
| Correction for Matrix Effects | Experiences the same signal suppression or enhancement from co-eluting contaminants as the analyte. | The ratio of analyte to standard remains constant, providing an accurate quantification regardless of matrix interference. nih.gov |
| Improved Precision & Accuracy | Corrects for variations in injection volume, instrument sensitivity, and analyte recovery. | Leads to highly reliable and reproducible data, which is critical for tracking pollutants at low concentrations. clearsynth.com |
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 5-Chloro-2-nitrodiphenylamine |
| Deuterium |
| Hydrogen |
| 1,2-dichlorethane-d4 |
| 2-Nitrodiphenylamine (B16788) |
| 4-Nitrodiphenylamine |
Forensic and Toxicological Analytical Research Methodologies
Development and Validation of Analytical Methods for Forensic Trace Analysis
Forensic trace analysis involves the identification and quantification of minute amounts of substances, a critical aspect of criminal investigations. juniperpublishers.com The development and validation of robust analytical methods are paramount to ensure the accuracy and reliability of these findings. This section explores the role of 5-Chloro-2-nitrodiphenylamine-d5 in these methodologies.
Utilization of this compound as an Internal Standard in Forensic Toxicology Methodologies
In forensic toxicology, which studies the adverse effects of chemicals on the human body, internal standards are crucial for accurate quantification of drugs and poisons in biological samples. omicsonline.orgchiron.no this compound, a deuterated form of 5-Chloro-2-nitrodiphenylamine, serves as an excellent internal standard. lgcstandards.com Deuterated standards are the preferred choice because their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during extraction, derivatization, and analysis. chiron.no
The use of an internal standard like this compound compensates for any loss of the target analyte during sample preparation and for variations in the response of the analytical instrument. chiron.no A known amount of the internal standard is added to the sample at the beginning of the analytical process. The ratio of the analyte's response to the internal standard's response is then used for quantification. nih.gov This method improves the accuracy and precision of the results, which is critical in a legal context. omicsonline.org
Table 1: Key Considerations for Internal Standard Selection in Forensic Toxicology
| Criteria | Rationale |
| Chemical and Physical Similarity | The internal standard should closely mimic the analyte's behavior throughout the analytical process. chiron.no |
| Not Naturally Present in the Sample | To avoid interference and inaccurate quantification. chiron.no |
| Elutes Close to the Analyte | Ensures that any variations during chromatography affect both the analyte and the internal standard similarly. chiron.no |
| Stable | The internal standard should not degrade during storage or analysis. chiron.no |
| Free from Interferences | The signal of the internal standard should be distinct from other components in the sample. chiron.no |
Chromatographic and Spectroscopic Techniques for Comparative Analysis in Forensic Samples
A variety of analytical techniques are employed in forensic science to analyze the chemical composition of evidence. azooptics.com These methods are often used in combination to provide a comprehensive and reliable analysis. azolifesciences.com
Chromatographic Techniques:
Chromatography is a powerful separation technique used to separate complex mixtures into their individual components. tanta.edu.egresearchgate.net In forensic analysis, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used. azolifesciences.comchromedia.org These techniques separate compounds based on their different affinities for a stationary phase and a mobile phase. researchgate.net For a compound like 5-Chloro-2-nitrodiphenylamine, a reversed-phase HPLC method with a C18 column is often suitable.
Spectroscopic Techniques:
Spectroscopy is the study of the interaction between matter and electromagnetic radiation. researchgate.net It is a non-destructive technique that provides information about the chemical structure and composition of a sample. azolifesciences.com Key spectroscopic techniques used in forensic analysis include:
Mass Spectrometry (MS): This technique measures the mass-to-charge ratio of ions and is highly effective for identifying unknown compounds. nih.gov When coupled with GC (GC-MS), it is a cornerstone of forensic drug analysis. azooptics.comazolifesciences.com
Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. azooptics.com It is particularly useful for analyzing organic compounds like those found in fibers, paints, and drugs. azooptics.comazolifesciences.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the structure of a molecule and is particularly valuable for identifying controlled substances and their precursors. azooptics.com
The combination of chromatographic separation with spectroscopic detection provides a high degree of certainty in the identification and quantification of substances in forensic samples. nih.gov
Table 2: Application of Analytical Techniques in Forensic Analysis
| Technique | Principle | Forensic Application |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. researchgate.net | Analysis of volatile and semi-volatile compounds like drugs and fire debris. azooptics.com |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. chromedia.org | Analysis of non-volatile and thermally unstable compounds such as explosives and toxins. omicsonline.org |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. nih.gov | Identification and quantification of a wide range of substances, including drugs of abuse. nih.gov |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. azooptics.com | Identification of organic compounds and functional groups in materials like paint and fibers. azooptics.comazolifesciences.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. azooptics.com | Structural elucidation of unknown compounds and analysis of controlled substances. azooptics.com |
Application in In Vitro Toxicological Screening Methodologies (Analytical Focus)
In vitro toxicological screening involves testing the potential toxicity of substances on cells or tissues in a controlled laboratory setting. These methods are crucial for identifying potentially harmful compounds early in the development of new chemicals or drugs.
Use as a Reference Standard for Quantifying Analytes in In Vitro Toxicity Assays
In in vitro toxicity assays, accurate quantification of the test substance and any resulting metabolites is essential. 5-Chloro-2-nitrodiphenylamine can be used as a reference standard for this purpose. synzeal.com A reference standard is a highly purified compound against which other samples are compared. By preparing a calibration curve with known concentrations of the reference standard, the concentration of the analyte in the experimental samples can be accurately determined.
Methodological Considerations for High-Throughput Screening of Related Compounds
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds. nih.gov When screening compounds related to 5-Chloro-2-nitrodiphenylamine, several methodological factors must be considered to ensure the reliability of the results:
Assay Interference: The chemical properties of the screened compounds can sometimes interfere with the assay itself, leading to false-positive or false-negative results. nih.gov Careful selection of assay reagents and detection methods can help to minimize this interference. nih.gov
Sample Integrity: The stability of the compounds in the storage and screening conditions is crucial. nih.gov Degradation of the compounds can lead to inaccurate results.
Data Analysis: Robust data analysis methods are needed to identify true "hits" from the large datasets generated by HTS. nih.gov
By carefully considering these factors, HTS can be a powerful tool for identifying compounds with specific toxicological properties.
Theoretical and Computational Studies of 5 Chloro 2 Nitrodiphenylamine D5
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations and molecular modeling are powerful tools to predict and understand the behavior of molecules at an atomic level. For 5-Chloro-2-nitrodiphenylamine-d5, these methods offer a detailed picture of its electronic characteristics and the subtle but significant effects of isotopic labeling.
Prediction of Electronic Structure, Molecular Orbitals, and Reactivity of the Deuterated Compound
Computational methods, such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) calculations, are employed to model the electronic structure of molecules like this compound. researchgate.net These calculations can predict the distribution of electrons within the molecule, identifying regions of high and low electron density. The presence of the electron-withdrawing nitro group (-NO2) and the chlorine atom (-Cl) significantly influences the electronic landscape of the aromatic rings. researchgate.net
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. For this compound, the HOMO is likely localized on the phenylamine moiety, which is electron-rich, while the LUMO is expected to be centered on the nitro-substituted phenyl ring, which is electron-deficient. The energy gap between the HOMO and LUMO provides an estimate of the molecule's chemical reactivity and kinetic stability.
Deuteration, the replacement of hydrogen with its heavier isotope deuterium (B1214612), does not alter the potential energy surface of the molecule but does affect its vibrational energy levels. cchmc.org This can lead to subtle changes in bond lengths and angles, which in turn can have a minor influence on the calculated electronic properties. However, for most electronic structure predictions, the effect of deuteration is considered to be minimal.
The reactivity of this compound can be predicted based on its electronic structure. The electron-deficient nitro-substituted ring is susceptible to nucleophilic attack, while the other phenyl ring is more prone to electrophilic substitution. researchgate.net The nitrogen atom of the amine bridge can also act as a nucleophile.
Investigation of Isotopic Effects on Molecular Properties and Reaction Mechanisms
Isotopic substitution of hydrogen with deuterium primarily affects properties that are dependent on atomic mass, most notably vibrational frequencies. The heavier deuterium atom vibrates at a lower frequency than hydrogen, leading to a lower zero-point vibrational energy (ZPVE) for C-D bonds compared to C-H bonds. This difference in ZPVE is the origin of the kinetic isotope effect (KIE), where a reaction involving the breaking of a C-D bond is typically slower than the corresponding reaction involving a C-H bond. copernicus.org
Computational studies can quantify the KIE for reactions involving this compound, providing valuable information for understanding reaction mechanisms. acs.org For instance, in a reaction where a C-H/C-D bond on one of the phenyl rings is cleaved in the rate-determining step, a significant KIE would be expected.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules and their interactions with their surroundings. These simulations can offer insights into the dynamic nature of this compound in different environments.
Modeling the Behavior of this compound in Model Solvents or Biological Environments
MD simulations can model the behavior of this compound in various solvents, such as water or organic solvents. These simulations can predict how the molecule will be solvated, including the arrangement of solvent molecules around it and the strength of the solute-solvent interactions. The conformational flexibility of the diphenylamine (B1679370) backbone can also be explored, revealing the preferred orientations of the two phenyl rings relative to each other in solution.
In a biological context, MD simulations can be used to model the interaction of this compound with biomolecules like proteins or DNA. This is particularly relevant if the compound or its metabolites are being studied for their biological activity. The simulations can help to identify potential binding sites and modes of interaction. The use of deuterated water (D2O) in experimental techniques like Nuclear Magnetic Resonance (NMR) can suppress the solvent signal, allowing for a clearer observation of the solute's behavior, a principle that can also be applied in computational models. mdpi.com
Simulation of Binding Characteristics and Conformational Dynamics
When studying the interaction of a small molecule with a biological target, MD simulations can be used to simulate the binding process and characterize the resulting complex. researchgate.net For this compound, if it were to bind to a protein, simulations could predict the binding affinity, the key amino acid residues involved in the interaction, and the conformational changes that both the ligand and the protein undergo upon binding. acs.org
The conformational dynamics of this compound, specifically the rotation around the C-N bonds, can be analyzed from MD trajectories. This provides information on the flexibility of the molecule and the energy barriers between different conformations. Such studies are crucial for understanding how the molecule might adapt its shape to fit into a binding pocket. nih.gov
Structure-Reactivity and Structure-Property Relationship Studies (Computational Derivations)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties. researchgate.net Computational methods are instrumental in deriving the molecular descriptors used in these models.
For this compound, a range of descriptors can be calculated, including:
Electronic descriptors: Partial atomic charges, dipole moment, HOMO and LUMO energies.
Topological descriptors: Molecular connectivity indices, shape indices.
Geometrical descriptors: Molecular surface area, volume.
These descriptors can then be correlated with experimentally determined properties or activities of a series of related compounds to build a QSAR or QSPR model. Such models can then be used to predict the properties of new, unsynthesized compounds. The deuteration in this compound would be represented by a change in the isotopic composition descriptor.
A hypothetical QSPR study might aim to predict the chromatographic retention time of a series of diphenylamine derivatives. The model would likely include descriptors related to hydrophobicity (like the octanol-water partition coefficient, logP) and molecular size. The slight difference in properties due to deuteration in this compound could be captured by such a model. cchmc.org
| Computational Parameter | Predicted Information for this compound | Relevance |
| Electronic Structure | Distribution of electron density, identification of electrophilic and nucleophilic sites. | Predicts chemical reactivity and potential sites for metabolic transformation. |
| Molecular Orbitals (HOMO/LUMO) | Energy levels of the highest occupied and lowest unoccupied molecular orbitals. | Indicates the molecule's ability to donate or accept electrons, related to its reactivity. |
| Kinetic Isotope Effect (KIE) | Slower reaction rate for the cleavage of C-D bonds compared to C-H bonds. | Provides insight into reaction mechanisms involving the deuterated positions. |
| Conformational Analysis | Preferred spatial arrangement of the phenyl rings. | Influences the molecule's shape and its ability to interact with other molecules. |
| Solvation Free Energy | The energy change when the molecule is transferred from a vacuum to a solvent. | Predicts the solubility of the compound in different solvents. |
| Binding Affinity | The strength of the interaction between the molecule and a biological target. | Important for understanding potential biological activity or toxicity. |
Future Research Directions and Emerging Applications
Integration of 5-Chloro-2-nitrodiphenylamine-d5 in Multi-Omics and Systems Biology Methodologies
Multi-omics and systems biology approaches aim to provide a holistic understanding of biological systems by analyzing the entire complement of molecules like proteins (proteomics) and metabolites (metabolomics). guidechem.com A significant challenge in these fields, particularly in quantitative studies, is the need for precise and accurate measurement of molecules across different samples. researchgate.net
Deuterated compounds, such as this compound, are ideal for use as internal standards in mass spectrometry (MS)-based quantitative analyses, which form the backbone of proteomics and metabolomics. texilajournal.comclearsynth.comaptochem.com When analyzing the non-deuterated form of the compound (5-Chloro-2-nitrodiphenylamine), the deuterated version can be spiked into a sample at a known concentration. Because it is chemically almost identical to the analyte, it behaves similarly during sample preparation and analysis, but its higher mass allows it to be distinguished by the mass spectrometer. aptochem.com
The use of a deuterated internal standard can compensate for variations in sample extraction, injection volume, and ionization efficiency, thereby improving the accuracy and precision of quantification. texilajournal.comclearsynth.com Future research could see this compound being used as an internal standard in targeted metabolomics or proteomics studies investigating pathways involving its non-deuterated analog. For instance, if 5-Chloro-2-nitrodiphenylamine is identified as a metabolite of a drug or a biomarker for a particular condition, its deuterated form would be essential for developing robust quantitative assays for clinical or environmental monitoring.
Exploration of Novel Analytical Techniques for Enhanced Sensitivity and Specificity
The detection of trace-level compounds in complex matrices like biological fluids or environmental samples requires highly sensitive and specific analytical techniques. pmda.go.jp Modern methods such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and ultra-performance liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry (UPLC-APCI-MS/MS) are at the forefront of this field. nih.govnih.gov
These advanced techniques offer significant advantages for the analysis of compounds like 5-Chloro-2-nitrodiphenylamine. nih.gov The specificity of tandem mass spectrometry (MS/MS) allows the instrument to selectively monitor for a specific parent-to-daughter ion transition, which drastically reduces background noise and chemical interference. nih.gov
The integration of this compound as an internal standard is crucial for maximizing the potential of these techniques. researchgate.net Stable isotopically labeled standards are considered the gold standard in quantitative mass spectrometry because they co-elute with the analyte and experience similar matrix effects, leading to more reliable and reproducible results. aptochem.com Future research will likely focus on developing and validating such UPLC-MS/MS methods for the ultra-trace quantification of 5-Chloro-2-nitrodiphenylamine, where this compound will be indispensable for achieving the required levels of sensitivity, precision, and accuracy. texilajournal.comnih.gov
Development of Advanced Reference Materials and Certified Standards from Deuterated Compounds
Certified Reference Materials (CRMs) are critical for the quality control of analytical measurements, enabling laboratories to perform method validation, calibration, and long-term performance verification. aroscientific.comaroscientific.com A CRM is a highly characterized and homogenous material with a certified value for one or more properties, produced under a rigorous quality system. aroscientific.com
Deuterated compounds are excellent candidates for the development of advanced reference materials, particularly for use as internal standards in isotopic dilution mass spectrometry. clearsynth.com Companies specializing in chemical standards offer a wide range of deuterated compounds for research and as CRMs for various industries. isotope.com
This compound, with its stable isotopic label, is an ideal starting point for the creation of a CRM. clearsynth.comaptochem.com Such a standard would be invaluable for environmental, pharmaceutical, or industrial laboratories that need to accurately quantify the parent compound, 5-Chloro-2-nitrodiphenylamine. The availability of a CRM for this compound would ensure the comparability and reliability of analytical results generated by different laboratories, which is essential for regulatory compliance and scientific integrity.
Potential for Derivatization to Novel Chemical Probes for Research Tool Development
Chemical probes are specialized molecules used to study and manipulate biological processes. The development of novel probes is a key area of chemical biology. The structure of 5-Chloro-2-nitrodiphenylamine offers significant potential for its use as a scaffold in the synthesis of such tools.
The parent molecule has two key reactive sites: the nitro group and the chloro substituent. The nitro group can be chemically reduced to form an amino group (5-chloro-2-aminodiphenylamine), which is a common handle for further chemical modifications. The chlorine atom can be replaced through reactions like palladium-catalyzed Suzuki coupling, allowing for the introduction of a wide variety of other chemical groups.
This chemical versatility means that 5-Chloro-2-nitrodiphenylamine can be derivatized by attaching fluorescent dyes, biotin (B1667282) tags, or photo-affinity labels. The resulting chemical probe could then be used to identify binding partners or to visualize the localization of specific cellular components. A recent study detailed the development of a selective chemical probe from a molecule containing a chloro-phenyl moiety, highlighting the utility of this chemical feature. researchgate.net
The deuteration present in this compound provides an additional advantage. The five deuterium (B1214612) atoms on one of the phenyl rings act as a stable, non-radioactive isotopic tag. This allows the probe and its metabolites to be tracked and quantified within a biological system using mass spectrometry, providing valuable data for mechanism-of-action studies.
Q & A
Q. How do researchers reconcile discrepancies between computational predictions and experimental results?
- Answer : Sensitivity analysis identifies force field inaccuracies (e.g., overestimated bond dissociation energies). Calibration with experimental data (e.g., adjusting DFT functionals) improves model fidelity. Collaborative platforms like COMSOL Multiphysics integrate experimental data into simulations for real-time refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
